molecular formula C6H2BrCl3O2S B2771305 3-Bromo-2,4-dichlorobenzenesulfonyl chloride CAS No. 1349708-80-0

3-Bromo-2,4-dichlorobenzenesulfonyl chloride

Cat. No.: B2771305
CAS No.: 1349708-80-0
M. Wt: 324.39
InChI Key: KDSCCBGEIBGKMY-UHFFFAOYSA-N
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Description

3-Bromo-2,4-dichlorobenzenesulfonyl chloride is a chemical compound with the molecular formula C6H2BrCl3O2S and a molecular weight of 324.41 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties and reactivity.

Chemical Reactions Analysis

3-Bromo-2,4-dichlorobenzenesulfonyl chloride undergoes various chemical reactions, including:

Scientific Research Applications

3-Bromo-2,4-dichlorobenzenesulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the modification of biomolecules for research purposes.

    Medicine: It may be involved in the development of pharmaceutical compounds, although it is not used directly as a drug.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-2,4-dichlorobenzenesulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester bonds. This reactivity is utilized in various chemical synthesis processes .

Comparison with Similar Compounds

3-Bromo-2,4-dichlorobenzenesulfonyl chloride can be compared with other sulfonyl chlorides such as:

These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.

Properties

IUPAC Name

3-bromo-2,4-dichlorobenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrCl3O2S/c7-5-3(8)1-2-4(6(5)9)13(10,11)12/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDSCCBGEIBGKMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1S(=O)(=O)Cl)Cl)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrCl3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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